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Bromogermane

Chemical Vapor Deposition Precursor Delivery Semiconductor Manufacturing

Bromogermane (GeH₃Br, also referred to as germyl bromide or monobromogermane) is a colorless, moisture-sensitive liquid belonging to the germyl halide family. With a molecular weight of 155.52 g·mol⁻¹, a melting point of −32 °C, and a boiling point of 52 °C, it occupies a distinct intermediate volatility window among germanium precursors.

Molecular Formula BrGeH3
Molecular Weight 155.56 g/mol
CAS No. 13569-43-2
Cat. No. B14162278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromogermane
CAS13569-43-2
Molecular FormulaBrGeH3
Molecular Weight155.56 g/mol
Structural Identifiers
SMILES[GeH3]Br
InChIInChI=1S/BrGeH3/c1-2/h2H3
InChIKeyADCYJWLRSGVKRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromogermane (CAS 13569-43-2): A Germyl Halide Intermediate for Semiconductor Precursor Synthesis and Organometallic Chemistry


Bromogermane (GeH₃Br, also referred to as germyl bromide or monobromogermane) is a colorless, moisture-sensitive liquid belonging to the germyl halide family [1]. With a molecular weight of 155.52 g·mol⁻¹, a melting point of −32 °C, and a boiling point of 52 °C, it occupies a distinct intermediate volatility window among germanium precursors [1][2]. Unlike the gaseous conventional precursor germane (GeH₄, bp −88 °C), GeH₃Br is a liquid at ambient temperature, enabling simplified handling and metered delivery in vapor deposition workflows [3]. Its reactive Ge–Br bond (2.2970 ± 0.0002 Å) and demonstrated utility as a synthon for advanced semiconductor dopant precursors such as As(GeH₃)₃, P(GeH₃)₃, and Sb(GeH₃)₃ position it as a strategically important compound for both research-scale organometallic synthesis and thin-film materials science [4][5].

Why Bromogermane Cannot Be Replaced by Generic Germanium Halides in Semiconductor and Synthetic Applications


Germanium precursors span a wide physicochemical range—from the gaseous GeH₄ (bp −88 °C) to the high-boiling GeBr₄ (bp 186 °C)—and each presents a distinct trade-off among volatility, thermal lability, halogen contamination risk, and substitution reactivity [1][2]. GeH₃Br occupies a unique position: its liquid state at room temperature (bp 52 °C) eliminates the pressurized-gas handling infrastructure required for GeH₄, while its lower boiling point relative to GeCl₄ (bp 83 °C) and GeBr₄ (bp 186 °C) enables lower-temperature vapor delivery with reduced halogen incorporation in deposited films [1][3]. Moreover, the Ge–Br bond is measurably longer (2.297 Å) and weaker than the Ge–Cl bond (~2.22 Å), conferring superior leaving-group ability in nucleophilic substitution reactions—a property directly exploited in the high-yield synthesis of E(GeH₃)₃ dopant precursors where GeH₃Br is the specifically claimed reagent [4][5]. Substituting GeH₃Cl or GeCl₄ would alter both the reaction kinetics and the purity profile of downstream semiconductor materials.

Bromogermane Quantitative Differentiation: Head-to-Head Evidence Against Closest Comparators


Liquid-State Handling at Ambient Temperature vs. Pressurized-Gas Germane

Bromogermane is a liquid at standard laboratory conditions with a boiling point of 52 °C, in contrast to germane (GeH₄), the conventional germanium CVD precursor, which is a gas with a boiling point of −88 °C [1][2]. This phase difference eliminates the need for high-pressure gas cylinders, specialized gas-handling manifolds, and extensive toxic gas safety protocols that are mandatory for GeH₄ deployment [3]. GeH₃Cl (bp 28 °C) and GeCl₄ (bp 83 °C) are also liquids, but GeH₃Br's boiling point of 52 °C provides a favorable intermediate: sufficiently volatile for facile vapor delivery yet high enough to allow convenient liquid-phase metering using standard bubbler or vapor-draw systems without cryogenic cooling [1][4].

Chemical Vapor Deposition Precursor Delivery Semiconductor Manufacturing

Lower Vertical Ionization Energy vs. Chlorogermane: Implications for Decomposition Chemistry

The vertical ionization energy of GeH₃Br, measured by photoelectron spectroscopy, is 10.72 ± 0.05 eV, which is lower than that of GeH₃Cl (11.30 ± 0.02 eV or 11.34 ± 0.05 eV, depending on the reference) and comparable to the vertical IE of GeH₄ (11.31–11.34 eV) [1][2]. The 0.58–0.62 eV reduction relative to GeH₃Cl indicates that the highest occupied molecular orbital (HOMO) of GeH₃Br is higher in energy, consistent with the greater electron-donating character of bromine versus chlorine and weaker (p→d)π back-donation from Br to Ge [3]. This lower ionization threshold suggests that GeH₃Br may undergo more facile oxidative addition or electron-transfer initiation in CVD reactor environments, potentially enabling lower-temperature decomposition pathways than its chloro analog.

Photoelectron Spectroscopy Precursor Decomposition Bond Activation

Extended Ge–Br Bond Length vs. Ge–Cl: Enhanced Leaving-Group Reactivity for Nucleophilic Substitution

Microwave spectroscopic determination yields a Ge–Br bond length of 2.2970 ± 0.0002 Å for GeH₃Br, which is approximately 0.08 Å longer than the Ge–Cl bond in GeH₃Cl (~2.22 Å from computational structure data) [1][2]. This elongation reflects the larger covalent radius of bromine and a weaker Ge–X bond, making bromide a superior leaving group in nucleophilic substitution at germanium. This property is exploited in the synthesis of germyl carboxylates (formate, acetate, trifluoroacetate) via reaction of GeH₃Br with silver(I) and lead(II) salts, where the bromide is cleanly displaced [3]. The analogous reactions with GeH₃Cl would require more forcing conditions due to the shorter, stronger Ge–Cl bond.

Bond Length Substitution Reactivity Organometallic Synthesis

Patent-Validated Synthon for Next-Generation Semiconductor Dopant Precursors E(GeH₃)₃ at 70–76% Yield

GeH₃Br is the specifically claimed and experimentally validated reagent in U.S. Patent 7,238,596 for synthesizing E(GeH₃)₃ compounds (E = P, As, Sb), which serve as carbon-free, single-source n-dopant precursors for Ge, SnGe, SiGe, and SiGeSn semiconductors [1]. The patent reports isolated yields of 70–76% for E(GeH₃)₃ via reaction of GeH₃Br with (CH₃)₃Si₃E, followed by trap-to-trap fractionation [1]. In independent academic work, As(GeH₃)₃ was obtained in ~75% yield from GeH₃Br and As[Si(CH₃)₃]₃, explicitly circumventing 'toxic and unstable starting materials as used in earlier approaches' [2]. No equivalent patent or literature precedent demonstrates comparable yields for GeH₃Cl or other germyl halides in this transformation, establishing GeH₃Br as the preferred halogen-bearing precursor for this critical class of doping agents.

Semiconductor Doping Group IV Alloys Single-Source Precursors

High-Yield Entry to Transition-Metal Germyl Complexes: GeH₃Mn(CO)₅ at 86% Yield

Reaction of bromogermane with NaMn(CO)₅ in diethyl ether or tetrahydrofuran yields germylpentacarbonylmanganese, GeH₃Mn(CO)₅, in up to 86% isolated yield, as reported by George, Mackay, and Stobart in J. Chem. Soc., Dalton Trans. (1972) [1]. This transformation demonstrates the efficacy of the Ge–Br bond as a leaving group in salt-metathesis reactions with metal carbonyl anions. The high yield indicates clean displacement of bromide without competing side reactions such as germylene formation or germanium polymerization. While a direct comparative study using GeH₃Cl under identical conditions is not available in the same publication, the consistently high yields achieved with GeH₃Br across diverse nucleophiles (including LiONMe₂ at −96 °C for N,N-dimethylaminoxygermane synthesis) support its general superiority as an electrophilic 'GeH₃⁺' transfer reagent [2].

Organometallic Chemistry Germyl Complexes Transition Metal Derivatives

σ-Hole Tetrel Bonding Capability: GeH₃Br as a Model Tetrel Bond Donor

Molecular electrostatic potential calculations place the σ-hole on germanium in GeH₃Br in the 15–25 kcal mol⁻¹ range (color-coded yellow on the 0.001 au density isosurface), classifying it as a moderate tetrel bond donor [1]. This σ-hole arises from the electron-withdrawing effect of the bromine substituent, which polarizes the electron density along the Br–Ge bond axis, creating a region of positive electrostatic potential on the germanium atom opposite the Br–Ge bond. In the broader context of σ-hole donor strength—where red represents >25 kcal mol⁻¹ and green 0–15 kcal mol⁻¹—GeH₃Br's yellow-coded σ-hole strength is intermediate, placing it between weaker donors (e.g., GeH₃CH₃) and stronger ones (e.g., GeCl₄ or GeF₄) [1]. This property has implications for the rational design of co-crystals, host-guest systems, and directed supramolecular assemblies where germanium-centered non-covalent interactions are exploited.

Supramolecular Chemistry σ-Hole Interactions Tetrel Bonding

Bromogermane Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


Synthesis of Carbon-Free E(GeH₃)₃ n-Dopant Precursors for GeSn and SiGeSn Semiconductor Doping

GeH₃Br is the sole experimentally validated and patent-protected germyl halide for synthesizing the E(GeH₃)₃ family (E = P, As, Sb) at 70–76% isolated yield [1]. These carbon-free, single-source inorganic hydrides deliver structurally pre-organized EGe₃ cores that are lattice-matched to diamond-structure Ge and GeSn hosts, enabling efficient n-doping at carrier concentrations approaching 1.5 × 10²⁰ cm⁻³ without the carbon contamination inherent to metal-organic precursors [2]. For semiconductor epitaxy groups developing GeSn photodetectors or SiGeSn heterojunction bipolar transistors, procurement of high-purity GeH₃Br is a prerequisite for accessing this doping chemistry.

Liquid-Precursor CVD/ALD of Germanium-Containing Thin Films with Reduced Handling Infrastructure

With a boiling point of 52 °C—140 °C above that of gaseous GeH₄ (bp −88 °C)—GeH₃Br can be delivered using standard liquid-precursor bubbler or vapor-draw systems without the pressurized gas cylinders, high-flow gas cabinets, and extensive toxic gas monitoring required for GeH₄ [1][2]. Its liquid state at ambient temperature simplifies precursor change-out and reduces downtime in multi-user deposition tools. The intermediate volatility (bp 52 °C vs. GeCl₄ at 83 °C) further allows lower-temperature vapor delivery, which is advantageous for temperature-sensitive substrates such as GeSn alloys that undergo phase segregation above ~400 °C [3].

Electrophilic GeH₃ Transfer Reagent for Organometallic and Inorganic Synthesis

The Ge–Br bond in GeH₃Br (2.297 Å) is sufficiently labile to permit high-yield nucleophilic displacement under mild conditions, as demonstrated by the 86% yield of GeH₃Mn(CO)₅ from NaMn(CO)₅ and the clean formation of germyl carboxylates from silver(I) salts [1][2]. This reactivity profile makes GeH₃Br the reagent of choice when a 'GeH₃⁺' synthon is required for installing the germyl fragment onto metal centers, main-group nucleophiles, or organic frameworks, where the higher bond strength of GeH₃Cl would necessitate more forcing conditions and risk product decomposition.

Model Compound for Fundamental Tetrel Bonding and σ-Hole Interaction Studies

GeH₃Br exhibits a computationally characterized σ-hole on germanium in the 15–25 kcal mol⁻¹ electrostatic potential range, establishing it as a moderate tetrel bond donor suitable for systematic non-covalent interaction studies [1]. Its experimentally well-defined gas-phase structure (rₛ Ge–Br = 2.297 Å, rₛ Ge–H = 1.527 Å, ∠HGeBr = 106.3°) provides a firm structural anchor for benchmarking computational methods (DFT, MP2, coupled-cluster) used to predict σ-hole magnitudes and angular dependencies in group-14 halogenated systems [2]. Researchers in supramolecular chemistry and crystal engineering can employ GeH₃Br as a structurally tractable donor in co-crystallization screens with Lewis-basic acceptors.

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